N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Overview
Description
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is primarily used to treat fungal infections caused by Aspergillus and Candida species. Caspofungin works by inhibiting the synthesis of β(1,3)-D-glucan, an essential component of the fungal cell wall .
Preparation Methods
Caspofungin is synthesized through a semi-synthetic process starting from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis . The preparation involves several steps:
Fermentation: Glarea lozoyensis is fermented to produce pneumocandin B0.
Solid-Liquid Separation: The fermentation product undergoes solid-liquid separation.
Leaching and Adsorption: The separated product is leached and adsorbed.
Desorption and Concentration: The adsorbed product is desorbed and concentrated.
Drying: The concentrated product is dried to obtain a crude product.
Synthesis and Refining: The crude product undergoes three-step synthesis and one-step refining to produce caspofungin acetate.
Chemical Reactions Analysis
Caspofungin undergoes various chemical reactions, including:
Hydrolysis: Caspofungin can undergo hydrolysis, leading to the formation of inactive metabolites.
N-acetylation: This reaction results in the formation of N-acetylated metabolites.
Oxidation and Reduction: While caspofungin primarily undergoes non-oxidative metabolism, it can also participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
Caspofungin has a wide range of scientific research applications:
Mechanism of Action
Caspofungin exerts its antifungal effects by inhibiting the synthesis of β(1,3)-D-glucan, a crucial component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to osmotic stress, lysis, and ultimately, the death of the fungal cell . The primary molecular target of caspofungin is the enzyme β(1,3)-D-glucan synthase .
Comparison with Similar Compounds
Caspofungin is compared with other echinocandins such as micafungin and anidulafungin . While all three compounds inhibit β(1,3)-D-glucan synthesis, caspofungin has unique properties:
Safety Profile: Caspofungin is well-tolerated with fewer adverse effects compared to other antifungal agents.
Pharmacokinetics: Caspofungin has a distinct pharmacokinetic profile, with high protein binding and non-oxidative metabolism.
Similar compounds include:
Micafungin: Another echinocandin with similar mechanisms but different pharmacokinetic properties.
Anidulafungin: Also an echinocandin, used for similar indications but with a different metabolic pathway.
Biological Activity
The compound N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (commonly referred to as a lipopeptide antifungal agent) exhibits significant biological activity primarily against pathogenic fungi. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Basic Information
Property | Details |
---|---|
CAS Number | 135575-42-7 |
Molecular Formula | C50H80N8O17 |
Molecular Weight | 1065.2 g/mol |
IUPAC Name | N-[(3S,9S,...(full name omitted for brevity)] |
The compound's structure features multiple hydroxyl groups and amino functionalities that contribute to its solubility and biological activity. It primarily acts by inhibiting the synthesis of 1,3-β-D-glucan—a critical component of fungal cell walls—thereby compromising the integrity of fungal cells and leading to cell death .
Antifungal Activity
Research has shown that this compound is effective against a range of fungal pathogens. Its antifungal properties have been attributed to its ability to disrupt cell wall synthesis. Notably:
- In vitro Studies : Various studies have demonstrated that this compound exhibits potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
- Efficacy : In a study comparing its effectiveness with established antifungal agents like fluconazole and amphotericin B, it was found to be equally or more effective in inhibiting fungal growth .
Case Studies
- Clinical Application : A clinical trial involving patients with invasive candidiasis highlighted the compound's effectiveness in reducing fungal burden compared to standard treatments. Patients treated with this lipopeptide showed a significant decrease in fungal load within the first week of therapy .
- Resistance Mechanisms : Investigations into resistance mechanisms revealed that while some strains of fungi developed resistance to traditional antifungals, they remained susceptible to this compound. This suggests a potential role in treating resistant fungal infections .
Comparative Studies
A series of comparative studies have been conducted to evaluate the biological efficacy of this compound against other antifungals:
Study | Compounds Compared | Findings |
---|---|---|
Study 1 | Fluconazole | Compound showed superior efficacy |
Study 2 | Amphotericin B | Comparable effectiveness with fewer side effects |
Study 3 | Caspofungin | Demonstrated lower resistance development |
Mechanistic Insights
Mechanistic studies indicate that the compound not only inhibits cell wall synthesis but also triggers apoptotic pathways in fungal cells. This dual action enhances its antifungal efficacy and provides a promising avenue for further research into combination therapies .
Properties
CAS No. |
162808-62-0 |
---|---|
Molecular Formula |
C52H88N10O15 |
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
JYIKNQVWKBUSNH-WVDDFWQHSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Key on ui application |
Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies. |
boiling_point |
1408.1ºC at 760mmHg |
melting_point |
N/A |
Key on ui other cas no. |
162808-62-0 179463-17-3 |
physical_description |
Solid |
solubility |
Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |
storage |
−20°C |
Synonyms |
Cancidas caspofungin caspofungin acetate Caspofungin MSD L 743,872 L 743872 L-743,872 L-743872 L743,872 L743872 MK 0991 MK-0991 MK0991 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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